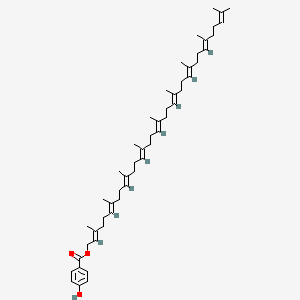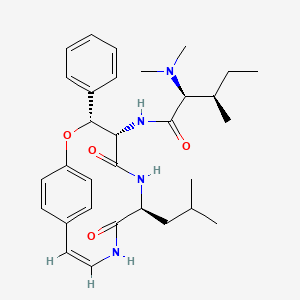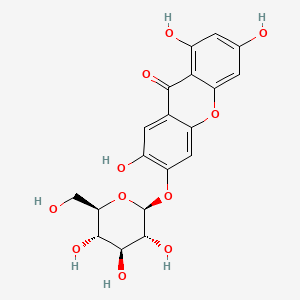![molecular formula C19H19BrClN5O5S B1234533 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-bromophenyl)sulfonyl-1-piperazinyl]-N-[(4-chloro-3-nitrophenyl)methylideneamino]acetamide is a N-acylpiperazine.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound and its derivatives have been utilized in the synthesis of coordination complexes, demonstrating significant antioxidant activity. For instance, pyrazole-acetamide derivatives, related to the compound , were synthesized and showed considerable antioxidant properties in various in vitro tests (Chkirate et al., 2019).
Antibacterial Activity
Certain acetamide derivatives, which share structural similarities with the compound, have been synthesized and evaluated for their antibacterial potentials. For example, derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Antidepressant and Anticonvulsant Activities
Some derivatives of phenylacetamide, structurally akin to the compound in focus, were found to possess antidepressant and anticonvulsant activities. These activities were investigated through behavioral tests and protective effects against pentylenetetrazole-induced seizures in mice (Xie et al., 2013).
Inotropic Effects
Derivatives of the compound have been synthesized and evaluated for their positive inotropic activity, which impacts the force of muscle contractions in the heart. One such study found a compound exhibiting a significant increase in stroke volume in isolated rabbit heart preparations (Wu et al., 2012).
Enzyme Inhibition for Diabetes and Alzheimer's
Compounds with sulfonamides, acetamide moieties, and benzodioxane structures, related to the target compound, have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This indicates potential applications in the treatment of diabetes and Alzheimer's disease (Abbasi et al., 2019).
Density Functional Theory Studies
Density Functional Theory (DFT) studies on acetamide derivatives have been conducted to understand their molecular properties and potential as anti-HIV drugs. These studies provide insights into the local reactivity and intermolecular interactions of such compounds (Oftadeh et al., 2013).
Powder Diffraction Data
Powder diffraction data of N-derivatives of phenoxyacetamide, structurally related to the target compound, has been characterized, providing valuable information for the development of potential pesticides (Olszewska et al., 2011).
Hydrogen Bond Studies
Studies on substituted acetamides have focused on hydrogen bond interactions, which are crucial for understanding the chemical behavior and potential pharmacological applications of such compounds (Romero & Margarita, 2008).
Propiedades
Nombre del producto |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
|---|---|
Fórmula molecular |
C19H19BrClN5O5S |
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrClN5O5S/c20-15-2-4-16(5-3-15)32(30,31)25-9-7-24(8-10-25)13-19(27)23-22-12-14-1-6-17(21)18(11-14)26(28)29/h1-6,11-12H,7-10,13H2,(H,23,27)/b22-12+ |
Clave InChI |
QLQGIDGIEDSHMF-WSDLNYQXSA-N |
SMILES isomérico |
C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
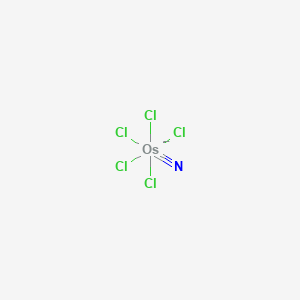
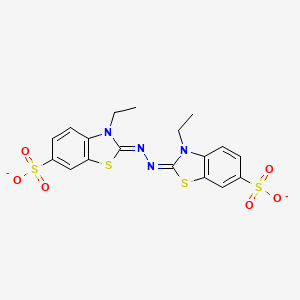
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
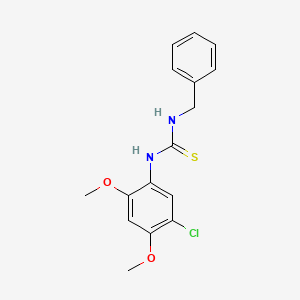
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)
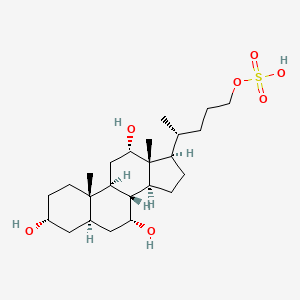
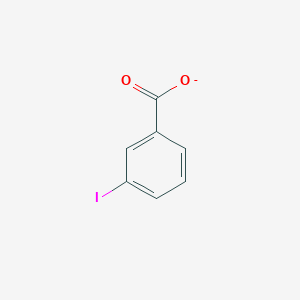

![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
